3,5-Dihydroxy-2-(4-hydroxyphenyl)-7-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxychromen-4-one
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Overview
Description
3,5-Dihydroxy-2-(4-hydroxyphenyl)-7-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxychromen-4-one is a complex organic compound known for its significant antioxidant properties. This compound is part of the flavonoid family, which is widely recognized for its beneficial effects on human health, particularly in preventing oxidative stress-related diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dihydroxy-2-(4-hydroxyphenyl)-7-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxychromen-4-one typically involves multiple steps, starting from simpler phenolic compounds. One common method involves the condensation of 4-hydroxybenzaldehyde with a suitable diketone, followed by cyclization and hydroxylation reactions. The reaction conditions often require acidic or basic catalysts, elevated temperatures, and specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as using genetically engineered microorganisms to produce the precursor molecules, which are then chemically modified to obtain the final product. This method is advantageous due to its sustainability and potential for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3,5-Dihydroxy-2-(4-hydroxyphenyl)-7-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxychromen-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in various biochemical pathways.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, leading to the formation of ethers and esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in the presence of bases or acids to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various quinones, dihydro derivatives, and substituted ethers or esters, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3,5-Dihydroxy-2-(4-hydroxyphenyl)-7-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxychromen-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study antioxidant mechanisms and the effects of hydroxylation on chemical stability.
Biology: The compound is investigated for its role in cellular protection against oxidative stress and its potential to modulate various biological pathways.
Medicine: Research focuses on its potential therapeutic effects in preventing and treating diseases related to oxidative stress, such as cardiovascular diseases and cancer.
Industry: It is used in the development of natural antioxidants for food preservation and cosmetic formulations.
Mechanism of Action
The antioxidant activity of 3,5-Dihydroxy-2-(4-hydroxyphenyl)-7-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxychromen-4-one is primarily due to its ability to donate hydrogen atoms or electrons to neutralize free radicals. The hydroxyl groups play a crucial role in this process by stabilizing the resulting radicals through resonance. The compound also interacts with various molecular targets, including enzymes and signaling pathways involved in oxidative stress response.
Comparison with Similar Compounds
Similar Compounds
Quercetin: Another flavonoid with similar antioxidant properties but differs in its hydroxylation pattern.
Kaempferol: Similar structure but lacks the trihydroxy-6-methyloxan-2-yl group, resulting in different biological activities.
Myricetin: Contains additional hydroxyl groups, leading to enhanced antioxidant activity compared to 3,5-Dihydroxy-2-(4-hydroxyphenyl)-7-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxychromen-4-one.
Uniqueness
The unique combination of hydroxyl groups and the trihydroxy-6-methyloxan-2-yl moiety in this compound contributes to its distinct antioxidant properties and potential therapeutic benefits. This structural uniqueness allows for specific interactions with biological molecules, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3,5-dihydroxy-2-(4-hydroxyphenyl)-7-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxychromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O10/c1-8-15(24)17(26)19(28)21(29-8)30-11-6-12(23)14-13(7-11)31-20(18(27)16(14)25)9-2-4-10(22)5-3-9/h2-8,15,17,19,21-24,26-28H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQNOUCSPWAGQND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)O)C4=CC=C(C=C4)O)O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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